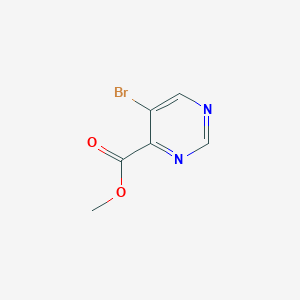
4-(3,4-Difluorophenoxy)benzoic acid
Overview
Description
“4-(3,4-Difluorophenoxy)benzoic acid” is a chemical compound with the molecular formula C13H8F2O3 . It is a synthetic intermediate .
Synthesis Analysis
There are several papers that discuss the synthesis of compounds similar to “4-(3,4-Difluorophenoxy)benzoic acid”. For instance, one paper discusses the synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compounds . Another paper discusses the reactions of 4-diphenylphosphino benzoic acid with organotin .Molecular Structure Analysis
The molecular structure of “4-(3,4-Difluorophenoxy)benzoic acid” consists of two benzene rings with a dihedral angle of approximately 70.99 degrees . The compound has a molecular weight of 250.198 Da .Physical And Chemical Properties Analysis
“4-(3,4-Difluorophenoxy)benzoic acid” is a white to light yellow crystal powder . It has a molecular weight of 250.198 Da .Scientific Research Applications
Fluorescence Probes for Reactive Oxygen Species Detection
4-(3,4-Difluorophenoxy)benzoic acid derivatives have been explored for their utility in detecting reactive oxygen species (ROS) in biological systems. Novel fluorescence probes, including HPF and APF, were synthesized for selectively detecting highly reactive oxygen species such as hydroxyl radicals and hypochlorite. These probes, which are resistant to light-induced autoxidation, offer a reliable method for visualizing ROS generated in stimulated neutrophils, providing valuable tools for studying the roles of ROS in various biological and chemical applications (Setsukinai et al., 2003).
Luminescent Properties of Lanthanide Coordination Compounds
The influence of electron-withdrawing and electron-donating groups on the luminescent properties of lanthanide coordination compounds was studied using 4-benzyloxy benzoic acid derivatives. The research demonstrated that the incorporation of an electron-releasing substituent increases the electron density of the ligand, enhancing the photoluminescence of Tb(3+) complexes. Conversely, electron-withdrawing groups decreased the luminescence efficiency, providing insights into the design of lanthanide-based luminescent materials for various applications (Sivakumar et al., 2010).
Aggregation Enhanced Emission in Nanoaggregates
Research on 1,8-naphthalimide-based compounds, including derivatives of 4-(benzo[de]isoquinolin-2-ylmethyl)-benzoic acid, revealed aggregation-enhanced emission in aqueous-DMF solutions. The nanoaggregates formed exhibited varying emission intensities, demonstrating the potential of benzoic acid derivatives in developing materials with tunable photophysical properties for applications in sensing and imaging (Srivastava et al., 2016).
Application in Dye-Sensitized Solar Cells
A novel donor-acceptor-π-bridge-acceptor dye featuring triphenylamine as the donor fragment and 4-(benzo[c][1,2,5]thiadiazol-4-ylethynyl)benzoic acid as the acceptor unit was synthesized for use in dye-sensitized solar cells (DSSCs). This study highlights the potential of benzoic acid derivatives in the development of efficient photosensitizers for solar energy conversion, demonstrating significant efficiency improvements in DSSCs (Ferdowsi et al., 2018).
Coordination Polymers with Photophysical Properties
Derivatives of 3,5-dihydroxy benzoic acid, modified by replacing hydroxyl hydrogens with benzyl and pyridyl moieties, were used to support a series of lanthanide coordination compounds. The photophysical properties of these compounds were characterized, and their potential applications in luminescent materials were evaluated, demonstrating the versatility of benzoic acid derivatives in designing materials with desirable optical properties (Sivakumar et al., 2011).
Safety And Hazards
properties
IUPAC Name |
4-(3,4-difluorophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-11-6-5-10(7-12(11)15)18-9-3-1-8(2-4-9)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSHBFVQGWCVMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Difluorophenoxy)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1418875.png)
![2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B1418876.png)
![2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1418878.png)
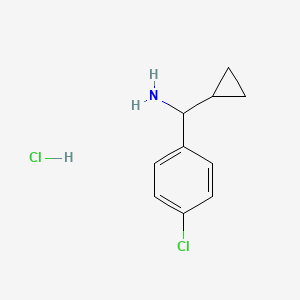

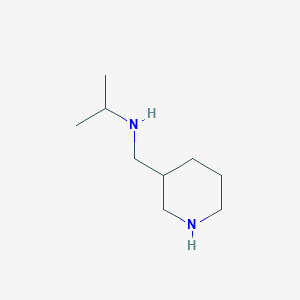
![3-[2-Oxo-2-(piperidin-1-yl)ethoxy]-5-phenylthiophene-2-carboxylic acid](/img/structure/B1418890.png)
![Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B1418891.png)
![6-Chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1418892.png)
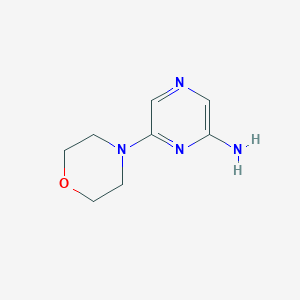
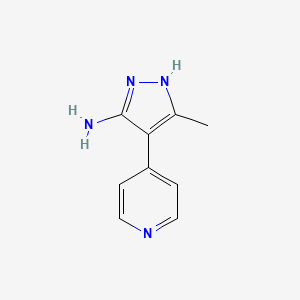
![2-Phenyl-1-oxaspiro[2.6]nonane](/img/structure/B1418895.png)
